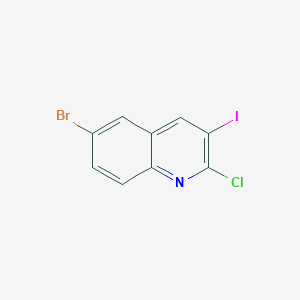
6-Bromo-2-chloro-3-iodoquinoline
Übersicht
Beschreibung
6-Bromo-2-chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes halogenation reactions where quinoline is treated with bromine, chlorine, and iodine under controlled conditions. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are essential to obtain high-purity products suitable for pharmaceutical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-chloro-3-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-3-iodoquinoline has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-3-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromoquinoline
- 2-Chloroquinoline
- 3-Iodoquinoline
Comparison: 6-Bromo-2-chloro-3-iodoquinoline is unique due to the presence of three different halogen atoms, which provides a higher degree of reactivity and versatility in chemical reactions compared to its mono-halogenated counterparts. This compound’s unique structure allows for the exploration of diverse chemical transformations and applications in various fields .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-3-iodoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClIN/c10-6-1-2-8-5(3-6)4-7(12)9(11)13-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWQGDNWJIGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916429-26-0 | |
| Record name | 6-bromo-2-chloro-3-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2964503.png)
![5-methyl-N-(4-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2964504.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964506.png)
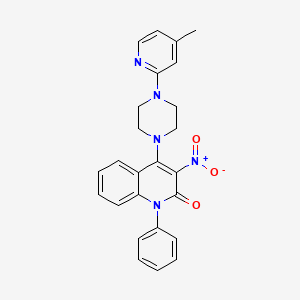
![4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide](/img/structure/B2964508.png)
![6-methyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2964509.png)
![(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2964510.png)
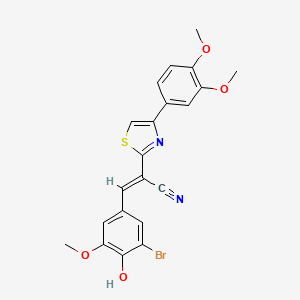
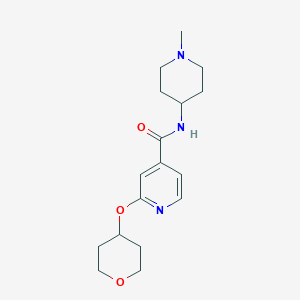
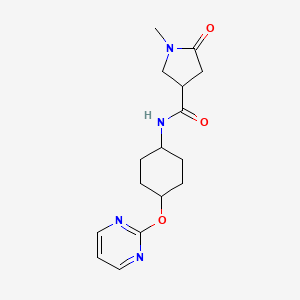
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)

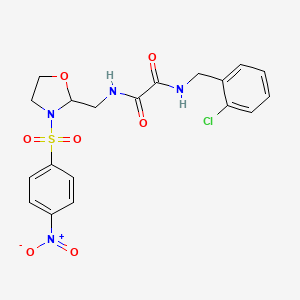
![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)
